

Reproducibility of RO7196472 (Autogene Cevumeran) Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	RO7196472	
Cat. No.:	B15580517	Get Quote

Executive Summary: This guide provides a comparative analysis of the experimental findings for RO7196472, now known as autogene cevumeran, a personalized mRNA-based neoantigen vaccine for the treatment of cancer. The primary focus is on the Phase I clinical trial in resectable pancreatic ductal adenocarcinoma (PDAC). The guide compares the efficacy and safety of autogene cevumeran in combination with atezolizumab and standard-of-care chemotherapy (mFOLFIRINOX) against the established outcomes of adjuvant mFOLFIRINOX alone and another investigational immunotherapy, GVAX. While direct head-to-head trial data is not yet available, this guide synthesizes the existing evidence to provide a framework for researchers, scientists, and drug development professionals to assess the reproducibility and potential of this novel therapeutic approach.

Mechanism of Action: A Personalized Attack on Cancer

Autogene cevumeran is an individualized neoantigen-specific immunotherapy (iNeST).[1] It is a personalized mRNA vaccine designed to stimulate a patient's immune system to recognize and attack their specific cancer cells.[2] The core of this approach lies in identifying neoantigens, which are unique proteins that arise from tumor-specific mutations and are not present in healthy cells.[2]







The process begins with the surgical resection of the patient's tumor, from which DNA and RNA are sequenced to identify tumor-specific mutations.[1] A computational pipeline is then used to predict which of these mutations will produce neoantigens that can be recognized by the patient's immune system.[1] Up to 20 of the most promising neoantigens are then encoded into a messenger RNA (mRNA) molecule.[1][3] This personalized mRNA vaccine is then administered to the patient.[1] Once inside the body, the mRNA instructs the patient's cells to produce these neoantigens, effectively showing them to the immune system.[2] This process is designed to trigger a robust and targeted T-cell response against the cancer cells that display these neoantigens, potentially leading to their destruction and preventing tumor recurrence.[3]

Comparative Efficacy

A direct comparison of autogene cevumeran with other treatments in a randomized controlled trial is ongoing in a Phase II study. However, by examining the results of the Phase I trial of autogene cevumeran and comparing them to the established efficacy of the standard of care (adjuvant mFOLFIRINOX) and another investigational immunotherapy (GVAX), we can gain insights into its potential.



Treatment Regimen	Trial	Patient Population	Median Recurrence -Free Survival (RFS)	Median Overall Survival (OS)	T-cell Response
Autogene Cevumeran + Atezolizumab + mFOLFIRINO X	Phase I (NCT041617 55)	Resectable PDAC	Responders: Not ReachedNon- responders: 13.4 months[4]	Not yet mature	50% of patients showed a significant T-cell response[1]
Adjuvant mFOLFIRINO X	PRODIGE 24 / CCTG PA.6	Resectable PDAC	21.6 months[5]	54.4 months[6]	Not applicable
GVAX Pancreas + CRS-207	ECLIPSE (Phase IIb)	Metastatic PDAC (previously treated)	Not Reported	3.8 months[7]	Not Reported
Chemotherap y (Physician's Choice)	ECLIPSE (Phase IIb)	Metastatic PDAC (previously treated)	Not Reported	4.6 months[7]	Not applicable

Key Observations:

- In the Phase I trial, patients who responded to the autogene cevumeran vaccine had not yet reached the median recurrence-free survival at a three-year follow-up, suggesting a durable treatment effect in this subgroup.[4]
- The non-responders in the autogene cevumeran trial had a median RFS of 13.4 months.[4]
- The standard of care, adjuvant mFOLFIRINOX, demonstrated a median RFS of 21.6 months and a median OS of 54.4 months in the PRODIGE 24 trial.[5][6]



• The GVAX vaccine, in the ECLIPSE trial for metastatic pancreatic cancer, did not show an improvement in overall survival compared to standard chemotherapy.[7][8]

Safety Profile

Treatment Regimen	Trial	Key Grade 3 or Higher Adverse Events
Autogene Cevumeran + Atezolizumab + mFOLFIRINOX	Phase I (NCT04161755)	Vaccine-related: 6% (fever and hypertension). Adverse events were generally manageable.[1]
Adjuvant mFOLFIRINOX	PRODIGE 24 / CCTG PA.6	76% of patients experienced Grade 3 or 4 adverse events, which were considered manageable.[5]
GVAX Pancreas + CRS-207	ECLIPSE (Phase IIb)	Most frequently reported adverse events were chills, pyrexia, fatigue, and nausea. [9]

Key Observations:

- The combination regimen including autogene cevumeran was reported to be well-tolerated, with a low incidence of high-grade vaccine-related adverse events.[1]
- Adjuvant mFOLFIRINOX is associated with a higher rate of severe adverse events, although these are considered manageable.[5]

Experimental Protocols

Detailed, proprietary protocols for the autogene cevumeran trial are not fully public. However, the following outlines the key experimental steps based on available information.

Neoantigen Identification and Vaccine Manufacturing

 Tumor and Normal Tissue Sequencing: Whole-exome and RNA sequencing of the patient's resected tumor and a matched normal blood sample are performed.



- Somatic Mutation Calling: Bioinformatics pipelines are used to identify tumor-specific somatic mutations.
- Neoantigen Prediction: Algorithms predict potential neoantigen peptides that are likely to bind to the patient's specific HLA molecules and be recognized by T-cells. This involves considering factors like binding affinity, gene expression levels, and clonality of the mutation.
- Neoantigen Selection: Up to 20 of the most promising neoantigen candidates are selected for inclusion in the vaccine.
- mRNA Vaccine Synthesis: The selected neoantigen sequences are encoded into an mRNA molecule. This process involves in vitro transcription from a DNA template.
- Lipid Nanoparticle (LNP) Formulation: The mRNA is encapsulated in lipid nanoparticles to protect it from degradation and facilitate its delivery into cells.

T-cell Response Monitoring

IFNy ELISpot Assay:

- Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.
- Stimulation: PBMCs are stimulated in vitro with pools of the neoantigen peptides included in the vaccine.
- Incubation: The stimulated cells are incubated on plates coated with anti-IFNy antibodies.
- Detection: The plates are developed to visualize spots, where each spot represents a single IFNy-secreting T-cell.
- Quantification: The number of spots is counted to quantify the neoantigen-specific T-cell response.

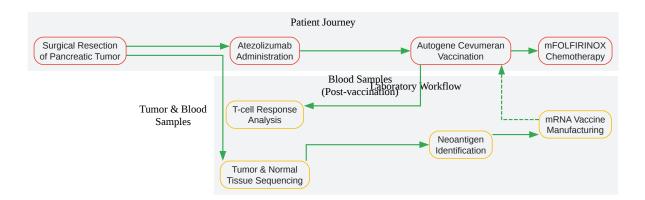
T-cell Clonality Assessment:

 T-cell Receptor (TCR) Sequencing: Next-generation sequencing is performed on the TCR genes from patient T-cells.



- Clonotype Identification: The sequencing data is analyzed to identify and quantify the frequency of different T-cell clones.
- Tracking: Vaccine-induced T-cell clones are tracked over time to assess their expansion and persistence.

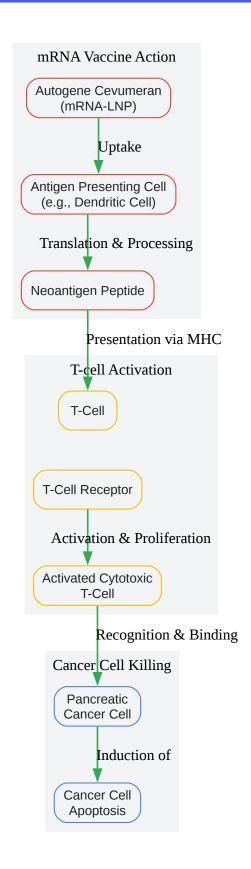
Visualizations



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Caption: Experimental workflow of the autogene cevumeran Phase I trial.





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Caption: Simplified signaling pathway of autogene cevumeran.



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- To cite this document: BenchChem. [Reproducibility of RO7196472 (Autogene Cevumeran)
 Experimental Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available
 at: [https://www.benchchem.com/product/b15580517#reproducibility-of-ro7196472 experimental-findings]

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